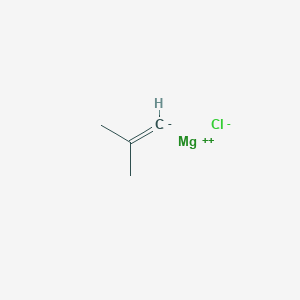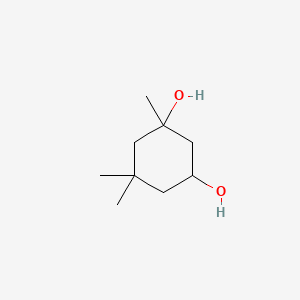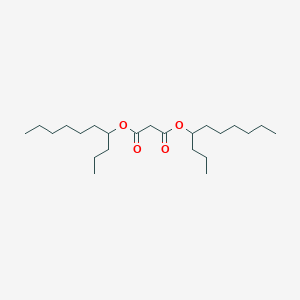
Didecan-4-yl propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didecan-4-yl propanedioate is a chemical compound with the molecular formula C23H44O4. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of didecan-4-yl propanedioate typically involves esterification reactions. One common method is the reaction between propanedioic acid and didecan-4-ol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors. These methods allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Didecan-4-yl propanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
Didecan-4-yl propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological effects.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of didecan-4-yl propanedioate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl propanedioate: Similar in structure but with ethyl groups instead of didecyl groups.
Dimethyl propanedioate: Contains methyl groups instead of didecyl groups.
Diisononyl phthalate: Another plasticizer with different structural features.
Uniqueness
Didecan-4-yl propanedioate is unique due to its specific ester groups, which confer distinct physical and chemical properties. These properties make it particularly useful in applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
112518-34-0 |
|---|---|
Fórmula molecular |
C23H44O4 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
didecan-4-yl propanedioate |
InChI |
InChI=1S/C23H44O4/c1-5-9-11-13-17-20(15-7-3)26-22(24)19-23(25)27-21(16-8-4)18-14-12-10-6-2/h20-21H,5-19H2,1-4H3 |
Clave InChI |
YVWSZVFNWLQIMH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCC)OC(=O)CC(=O)OC(CCC)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


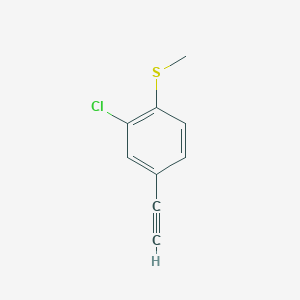
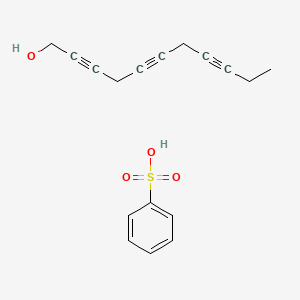
![N-[(2-Methylbenzoyl)carbamothioyl]glycine](/img/structure/B14299374.png)
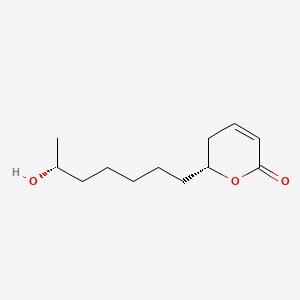
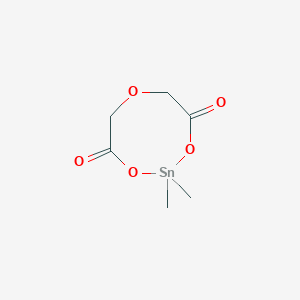
![[(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid](/img/structure/B14299391.png)
![1,1',1''-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene](/img/structure/B14299396.png)
![Pyrimido[2,1-a]isoindol-2(6H)-one](/img/structure/B14299401.png)
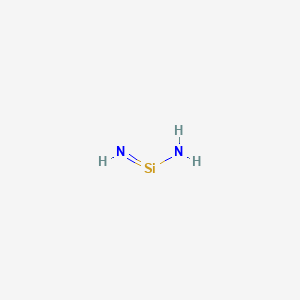
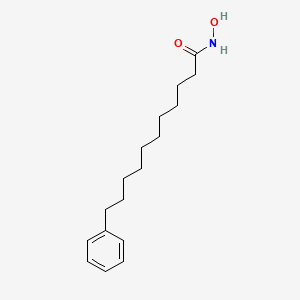
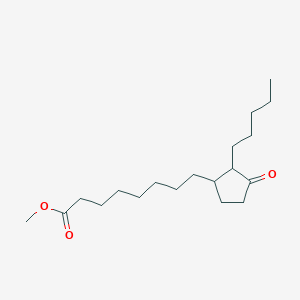
![(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone](/img/structure/B14299426.png)
